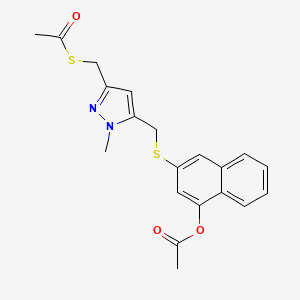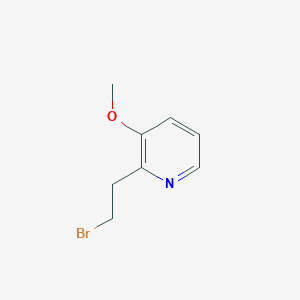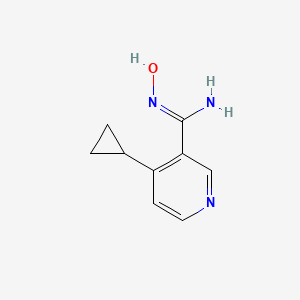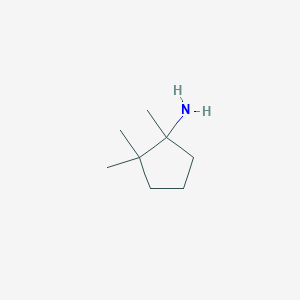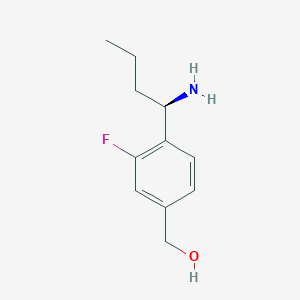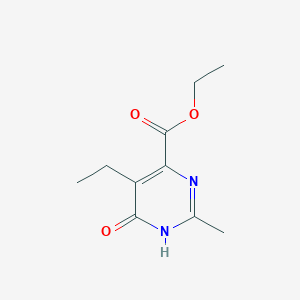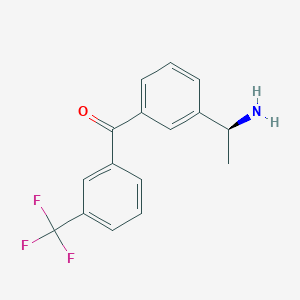
(S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a chiral center, making it optically active, and contains both amino and trifluoromethyl functional groups, which contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes:
Formation of the Aminoethyl Intermediate: This step involves the reaction of a suitable benzaldehyde derivative with an amine to form the aminoethyl intermediate.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a nucleophilic substitution reaction using a trifluoromethylating agent.
Final Coupling Reaction: The final step involves coupling the aminoethyl intermediate with the trifluoromethylated benzene derivative under acidic conditions to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques such as chromatography, and stringent quality control measures to ensure consistency in the final product.
化学反応の分析
Types of Reactions
(S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group may yield imines, while reduction of the carbonyl group may produce alcohols.
科学的研究の応用
(S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials.
作用機序
The mechanism of action of (S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the trifluoromethyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
®-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride: The enantiomer of the compound, which may have different biological activities.
(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanone: The non-chiral version of the compound.
(3-(1-aminoethyl)phenyl)(3-methyl)phenyl)methanonehydrochloride: A similar compound with a methyl group instead of a trifluoromethyl group.
Uniqueness
The presence of both the amino and trifluoromethyl groups in (S)-(3-(1-aminoethyl)phenyl)(3-(trifluoromethyl)phenyl)methanonehydrochloride makes it unique. The trifluoromethyl group enhances its stability and lipophilicity, while the chiral center allows for specific interactions with biological targets, potentially leading to unique pharmacological properties.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
分子式 |
C16H14F3NO |
|---|---|
分子量 |
293.28 g/mol |
IUPAC名 |
[3-[(1S)-1-aminoethyl]phenyl]-[3-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C16H14F3NO/c1-10(20)11-4-2-5-12(8-11)15(21)13-6-3-7-14(9-13)16(17,18)19/h2-10H,20H2,1H3/t10-/m0/s1 |
InChIキー |
BQFZCSYSQJAZCJ-JTQLQIEISA-N |
異性体SMILES |
C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)N |
正規SMILES |
CC(C1=CC(=CC=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


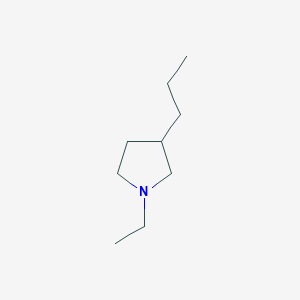

![6-Fluorobenzo[b]thiophen-5-amine](/img/structure/B13120587.png)
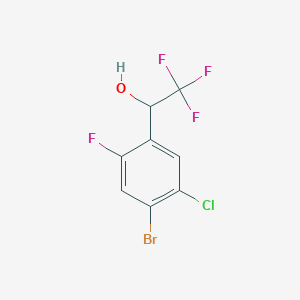
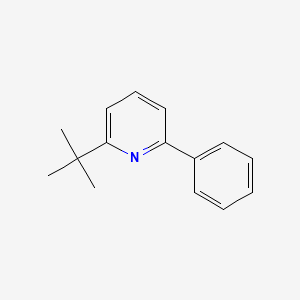
![2-[[(5-Bromo-4-chloro-3-pyridyl)methyl]amino]ethanol](/img/structure/B13120611.png)
